3-Isobutoxy-5-methylbenzonitrile
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Overview
Description
3-Isobutoxy-5-methylbenzonitrile is an organic compound characterized by the presence of an isobutoxy group and a methyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutoxy-5-methylbenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzonitrile and isobutanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the isobutanol.
Nucleophilic Substitution: The deprotonated isobutanol acts as a nucleophile and attacks the electrophilic carbon of the 3-methylbenzonitrile, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Isobutoxy-5-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.
Substitution: The isobutoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as alkoxides, amines, and halides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Isobutoxy-5-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Isobutoxy-5-methylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The isobutoxy and methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Isopropoxy-5-methylbenzonitrile: Similar structure but with an isopropoxy group instead of an isobutoxy group.
3-Ethoxy-5-methylbenzonitrile: Contains an ethoxy group instead of an isobutoxy group.
3-Methoxy-5-methylbenzonitrile: Contains a methoxy group instead of an isobutoxy group.
Uniqueness
3-Isobutoxy-5-methylbenzonitrile is unique due to the presence of the isobutoxy group, which can influence its reactivity and interactions compared to other similar compounds. The bulkiness of the isobutoxy group can also affect the compound’s steric properties and its behavior in chemical reactions.
Properties
IUPAC Name |
3-methyl-5-(2-methylpropoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(2)8-14-12-5-10(3)4-11(6-12)7-13/h4-6,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJNUYLAPSTRSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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